

# Unveiling the Molecular Architecture of Regaloside E: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Regaloside E

Cat. No.: B15593504

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This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of **Regaloside E**, a phenylpropanoid glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. This document collates available scientific data to offer a detailed resource for professionals engaged in the study of bioactive plant-derived compounds.

## Chemical Structure and Identification

**Regaloside E** is a natural product that has been isolated from the bulbs of *Lilium longiflorum*. Its chemical structure has been elucidated as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol[1][2]. The structural complexity of **Regaloside E**, featuring a caffeoyl moiety, a glycerol backbone, a glucose unit, and an acetyl group, contributes to its unique chemical properties and potential biological activities.

Below is a summary of the key chemical identifiers for **Regaloside E**:

Identifier	Value	Source
IUPAC Name	[(2S)-3-acetyloxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>12</sub>	[3]
Molecular Weight	458.41 g/mol	[3]
CAS Number	123134-21-4	
SMILES String	O=C(/C=C/C1=CC=C(C(O)=C1)O)OC--INVALID-LINK--O[C@@H]2O--INVALID-LINK--O)O">C@@HCO	

## Spectroscopic Data for Structural Elucidation

The definitive structure of **Regaloside E** was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a specific publication detailing the complete raw data for **Regaloside E** could not be definitively located within the scope of this search, the structural confirmation in recent literature[1][2] is based on the consistency of 1D and 2D NMR data with previously established reports. For the benefit of researchers, this section outlines the expected spectroscopic behavior and provides comparative data from closely related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate structure of natural products like **Regaloside E**. The expected <sup>1</sup>H-NMR spectrum would show characteristic signals for the caffeoyl, glycerol, glucosyl, and acetyl moieties. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between these structural units.

Table 1: Predicted  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR Chemical Shifts for the Core Moieties of **Regaloside E**

Moiety	Atom Number	Predicted <sup>1</sup> H Chemical Shift (δ, ppm)	Predicted <sup>13</sup> C Chemical Shift (δ, ppm)
Caffeoyl	2	~7.05 (d)	~115.0
5	~6.77 (d)	~116.0	
6	~6.96 (dd)	~122.0	
7 (α)	~6.30 (d)	~114.5	
8 (β)	~7.60 (d)	~146.0	
9 (C=O)	-	~168.0	
Glycerol	1 (CH <sub>2</sub> )	~4.2-4.4 (m)	~64.0
2 (CH)	~3.8-4.0 (m)	~78.0	
3 (CH <sub>2</sub> )	~4.1-4.3 (m)	~65.0	
Glucose	1' (Anomeric)	~4.4 (d)	~104.0
2'	~3.2-3.5 (m)	~74.0	
3'	~3.2-3.5 (m)	~77.0	
4'	~3.2-3.5 (m)	~71.0	
5'	~3.2-3.5 (m)	~77.5	
6' (CH <sub>2</sub> )	~3.6-3.8 (m)	~62.0	
Acetyl	CH <sub>3</sub>	~2.1 (s)	~21.0
C=O	-	~171.0	

Note: These are predicted values based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For **Regaloside E** ( $C_{20}H_{26}O_{12}$ ), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass.

Fragmentation patterns observed in MS/MS experiments would further corroborate the structure by showing losses of the acetyl, glucose, and caffeoyl moieties.

Table 2: Expected Mass Spectrometry Data for **Regaloside E**

Ion	Formula	Calculated m/z
$[M+H]^+$	$C_{20}H_{27}O_{12}^+$	459.1497
$[M+Na]^+$	$C_{20}H_{26}O_{12}Na^+$	481.1316
$[M-Acetyl]^+$	$C_{18}H_{23}O_{10}^+$	400.1318
$[M-Caffeoyl]^+$	$C_{11}H_{19}O_9^+$	295.1029

## Experimental Protocols: Isolation and Purification

**Regaloside E** is isolated from the bulbs of *Lilium longiflorum*. The general procedure involves extraction with a polar solvent followed by a series of chromatographic steps to purify the compound. The following is a representative protocol based on methods described for the isolation of phenylpropanoid glycosides from this plant source[1][2][4].

### Plant Material and Extraction

- Plant Material: Fresh or lyophilized bulbs of *Lilium longiflorum* are used as the starting material.
- Extraction: The plant material is typically ground into a powder and extracted with methanol or a methanol/water mixture at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure.

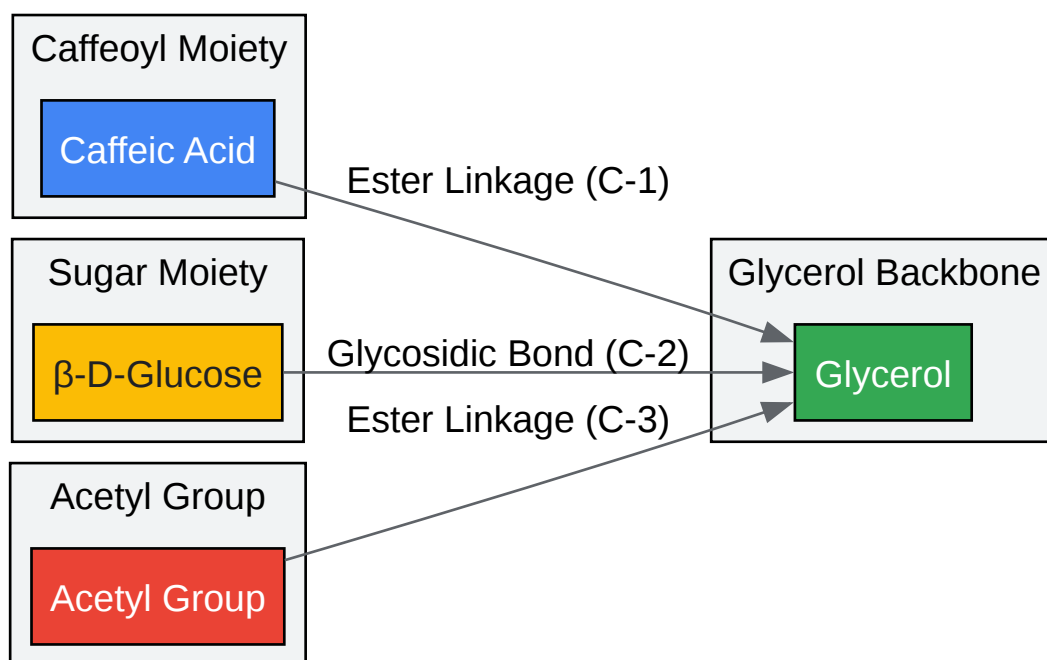
## Chromatographic Purification

A multi-step chromatographic procedure is employed to isolate **Regaloside E** from the crude extract.

- **Initial Fractionation:** The crude extract is often subjected to liquid-liquid partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides like **Regaloside E** are typically enriched in the more polar fractions (e.g., ethyl acetate or butanol).
- **Column Chromatography:** The enriched fraction is then subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system is used, starting with a less polar solvent and gradually increasing the polarity to separate the different components.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Regaloside E** are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid for better peak shape) and acetonitrile or methanol is typically used.
- **Centrifugal Partition Chromatography (CPC):** An alternative or complementary technique to preparative HPLC is CPC. This is a liquid-liquid chromatography technique that can be highly effective for the separation of natural products<sup>[4]</sup>. A suitable biphasic solvent system is selected to achieve separation.

## Structural Relationships

The chemical structure of **Regaloside E** can be visualized as a composite of several key building blocks. The following diagram illustrates the logical relationship of these components.



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#### Structural components of **Regaloside E**.

This guide serves as a foundational resource for researchers working with **Regaloside E**. The provided information on its chemical structure, spectroscopic characteristics, and isolation protocols is intended to facilitate further investigation into its biological properties and potential applications.

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